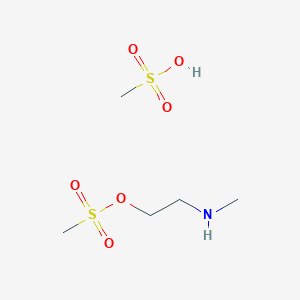
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative. This compound is of interest due to its unique chemical properties, which include the presence of multiple fluorine atoms. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity.
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 3,3-difluoropiperidine with fluoromethylating agents under controlled conditions . Industrial production methods may involve the use of specialized fluorinating reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as C-N coupling, to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride can be compared with other fluorinated piperidine derivatives, such as:
4-(Fluoromethyl)piperidine hydrochloride: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
3,3-Difluoro-4-piperidinone hydrochloride: Another fluorinated piperidine derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and biological properties, making it valuable in various fields of research and industry.
Eigenschaften
IUPAC Name |
3,3-difluoro-4-(fluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKIZVUWCNAIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CF)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8025316.png)
![Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate](/img/structure/B8025328.png)



![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B8025355.png)







